5-(4-methoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-methoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is 340.09939694 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
The compound has been investigated for its role in synthesizing derivatives with significant antimicrobial properties. For instance, the synthesis of triazole derivatives, including those related to the given compound, has shown promising results against various microorganisms. These derivatives have been evaluated for their potential in treating infections caused by resistant strains, highlighting the importance of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Anticancer Evaluation
Research into triazole derivatives, including structures akin to 4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, has extended into the realm of anticancer activity. These compounds have been assessed against a variety of cancer cell lines, demonstrating the potential of triazole-based compounds in cancer therapy. The structural features of these compounds, such as the methoxybenzylidene amino group, play a crucial role in their biological activity, offering insights into the design of novel anticancer agents (Bekircan et al., 2008).
Enzyme Inhibition
The compound serves as a scaffold for developing enzyme inhibitors, with research focusing on its conversion into derivatives that inhibit specific enzymes, such as cholinesterases. These studies are crucial for understanding the compound's potential in treating diseases related to enzyme dysfunction, such as Alzheimer's disease and other neurodegenerative conditions. The ability to tailor the compound's structure for selective enzyme inhibition is a significant area of interest in medicinal chemistry (Arfan et al., 2018).
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking and density functional theory (DFT) analyses, are employed to understand the interactions between triazole derivatives and biological targets. These studies provide insights into the compound's mode of action at the molecular level, facilitating the design of more potent and selective therapeutic agents. The research in this area underscores the importance of computational methods in drug discovery and development (Kumar et al., 2021).
Future Directions
Compounds containing the 1,2,4-triazole ring are of significant interest in the field of medicinal chemistry due to their versatile biological activities . They have been proven to have significant antibacterial activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential could be a promising future direction .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-22-14-9-7-12(8-10-14)16-19-20-17(24)21(16)18-11-13-5-3-4-6-15(13)23-2/h3-11H,1-2H3,(H,20,24)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTRIYCVCVUPAQ-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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